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Compound Name:
Teneligliptin Hydrobromide

Hydrate

Cat. No.: B3025998 Get Quote

An In-depth Technical Guide on the Core Chemical Structure and Properties of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure,

physicochemical properties, and mechanism of action of Teneligliptin, a potent dipeptidyl

peptidase-4 (DPP-4) inhibitor. All quantitative data is presented in tabular format for clarity, and

key experimental methodologies are detailed. Visual diagrams generated using the DOT

language illustrate critical pathways and workflows.

Chemical Identity and Structure
Teneligliptin is a third-generation gliptin used for the management of type 2 diabetes mellitus.[1]

Its chemical structure is characterized by five consecutive rings, which contribute to its potent

and long-lasting inhibitory effect on the DPP-4 enzyme.[2] This unique "J-shaped" structure

allows for strong interaction with the S2 extensive subsite of the DPP-4 enzyme.[1][2]
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Identifier Value

IUPAC Name

{(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-

yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-

yl)methanone

CAS Number 760937-92-6 (Free Base)

Molecular Formula C₂₂H₃₀N₆OS[3]

Molecular Weight 426.58 g/mol [3]

Synonyms MP-513, Tenelia

Physicochemical Properties
The physicochemical properties of Teneligliptin are critical for its formulation, absorption,

distribution, and overall pharmacokinetic profile.
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Property Value Source

Melting Point >211°C [4]

208°C [5]

>100°C (decomposition) [6]

pKa (Strongest Basic) 9.38 (Predicted) [7]

8.70 ± 0.10 (Predicted) [6]

logP 1.69 (Predicted, ALOGPS) [7]

1.42 (Predicted, ChemAxon) [7]

Water Solubility 1.4 mg/mL [7]

1.7 mg/mL [8]

Solubility in PBS (pH 7.2) ~10 mg/mL [9]

Solubility in Organic Solvents Ethanol: ~2 mg/mL [9]

DMSO: ~30 mg/mL [9]

Dimethylformamide (DMF):

~30 mg/mL
[9]

UV λmax 246 nm [9]

241.6 nm [5]

Mechanism of Action and Signaling Pathway
Teneligliptin exerts its therapeutic effect by competitively inhibiting the dipeptidyl peptidase-4

(DPP-4) enzyme.[10] DPP-4 is responsible for the rapid degradation of incretin hormones,

primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide

(GIP).[2][11] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and

GIP.[1][11]

This leads to several downstream effects in a glucose-dependent manner:
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Increased Insulin Secretion: Elevated GLP-1 levels stimulate pancreatic β-cells to release

insulin in response to food intake.[12]

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to inhibit the release

of glucagon, a hormone that raises blood glucose levels.[12]

The net result is improved glycemic control, particularly a reduction in postprandial glucose

excursions, with a low intrinsic risk of hypoglycemia.[11]
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Signaling pathway of Teneligliptin via DPP-4 inhibition.

Experimental Protocols and Methodologies
This section details the methodologies used to characterize Teneligliptin's properties and

activity.
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DPP-4 Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of Teneligliptin against DPP-4 is a critical measure of its activity. The

half-maximal inhibitory concentration (IC₅₀) is determined using an in vitro enzyme inhibition

assay.

Methodology Synopsis:

Enzyme Source: Recombinant human DPP-4 or human plasma can be used as the source

of the enzyme.[2][10]

Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by DPP-4 is

used.

Inhibitor: Teneligliptin is prepared in a series of dilutions to test a range of concentrations.

Procedure:

The DPP-4 enzyme is pre-incubated with varying concentrations of Teneligliptin in a

suitable buffer.

The enzymatic reaction is initiated by adding the substrate.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

37°C).

The reaction is stopped, and the product formation (fluorescence or absorbance) is

measured using a plate reader.

Data Analysis: The percentage of enzyme inhibition is calculated for each Teneligliptin

concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by

fitting the concentration-response data to a sigmoidal dose-response curve. Teneligliptin has

shown IC₅₀ values of approximately 1 nM for human recombinant DPP-4.[10]
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Workflow for DPP-4 Inhibition (IC50) Assay.

Quantification by Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification of Teneligliptin in bulk drug samples and

pharmaceutical formulations.
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Methodology Synopsis:

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array

(PDA) detector.

Stationary Phase (Column): A C18 column is commonly used, such as a Grace C18 (250mm

x 4.6mm, 5µm particle size) or Kromasil C18 (250 x 4.6 mm, 5 μm).[13][14]

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common

compositions include:

Methanol and 0.05% Orthophosphoric Acid (OPA) (20:80 v/v).[13]

Phosphate buffer (pH 7.2) and Methanol (30:70 v/v).[15]

Potassium dihydrogen phosphate (0.05 M, pH 4.0) and Acetonitrile (80:20 v/v).[16]

Flow Rate: Typically maintained at 1.0 mL/min or 0.8 mL/min.[13][14]

Detection: UV detection is carried out at the λmax of Teneligliptin, approximately 242-249

nm.[13][16]

Quantification: A calibration curve is generated by injecting known concentrations of a

Teneligliptin standard. The concentration in unknown samples is determined by comparing

their peak areas to the calibration curve. The method is validated for linearity, accuracy, and

precision as per ICH guidelines.[13][15]

Conclusion
Teneligliptin possesses a distinct chemical structure that confers high potency and selectivity as

a DPP-4 inhibitor. Its physicochemical properties, including solubility and stability, are well-

characterized, enabling effective oral formulation. The mechanism of action, centered on the

prolongation of incretin hormone activity, provides a glucose-dependent approach to managing

type 2 diabetes. The analytical methods outlined provide robust and reliable means for its

quantification and activity assessment in research and quality control settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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